

Cross-section measurements for Carbon-15 producing reactions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Carbon-15**
Cat. No.: **B1200482**

[Get Quote](#)

A Comparative Guide to Carbon-15 Production Reactions

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of nuclear reactions used for the production of **Carbon-15**, a radioactive isotope of carbon with a half-life of approximately 2.45 seconds. The information presented herein is intended to assist researchers in selecting the most suitable production method based on available facilities and experimental requirements. This document summarizes key performance metrics, including reaction cross-sections, and provides detailed experimental protocols for the primary production routes.

Introduction to Carbon-15 Production

Carbon-15 (^{15}C) is a neutron-rich isotope that plays a role in nuclear structure studies and can be a contaminant in the production of other medical radioisotopes. Understanding the cross-sections of reactions that produce ^{15}C is crucial for optimizing its production for research purposes or for minimizing its presence as an impurity. The primary methods for producing **Carbon-15** involve transfer reactions, neutron-induced reactions, and fragmentation of heavier nuclei. This guide focuses on three prominent reactions:

- $^{14}\text{C}(\text{d},\text{p})^{15}\text{C}$: A deuteron-induced neutron transfer reaction on a Carbon-14 target.

- $^{18}\text{O}(\text{n},\alpha)^{15}\text{C}$: A neutron-induced reaction on an Oxygen-18 target, leading to the emission of an alpha particle.
- ^{16}C Breakup: The removal of one neutron from a Carbon-16 projectile through interaction with a target nucleus.

Quantitative Data Comparison

The following tables summarize the available experimental cross-section data for the key **Carbon-15** producing reactions. It is important to note that experimental data for some of these reactions, particularly $^{18}\text{O}(\text{n},\alpha)^{15}\text{C}$, are sparse.

Table 1: Cross-Sections for the $^{14}\text{C}(\text{d},\text{p})^{15}\text{C}$ Reaction

Deuteron Energy (MeV)	Differential Cross-Section (mb/sr) at Peak Angle	Total Cross-Section (mb)	Reference
14	-	-	[1]
17.06	-	-	[1]

Note: Specific differential cross-section values at various angles are available in the cited literature. The total cross-section is an integration over all angles.

Table 2: Cross-Sections for the $^{18}\text{O}(\text{n},\alpha)^{15}\text{C}$ Reaction

Neutron Energy (MeV)	Cross-Section (mb)	Reference
Various	Data is scarce; one study provided a rough experimental estimate.	-

Note: There is a significant lack of experimental cross-section data for this reaction in publicly accessible databases.

Table 3: Cross-Sections for the One-Neutron Removal from ^{16}C

Projectile Energy (MeV/nucleon)	Target	One-Neutron Removal Cross- Section (mb)	Reference
~240	Carbon	103 ± 13	[2]

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

$^{14}\text{C}(\text{d},\text{p})^{15}\text{C}$ Reaction

Objective: To measure the differential cross-section of the $^{14}\text{C}(\text{d},\text{p})^{15}\text{C}$ reaction. This type of experiment is often performed in inverse kinematics, where a ^{14}C beam impinges on a deuteron target.

Experimental Setup:

- Accelerator: A facility capable of producing a radioactive ion beam of ^{14}C , such as a tandem Van de Graaff accelerator or a cyclotron with an isotope separation online (ISOL) facility.
- Target: A deuterated polyethylene ($(\text{CD}_2)_n$) target. The thickness of the target is a critical parameter and is typically on the order of mg/cm^2 .
- Detector System:
 - Silicon strip detectors (SSDs) or other position-sensitive silicon detectors for detecting the outgoing protons. These are often arranged in an array to cover a wide range of angles.
 - A particle identification system (e.g., a ΔE - E telescope) to distinguish protons from other reaction products.
 - Beam monitoring detectors to measure the intensity and profile of the incident ^{14}C beam.

Procedure:

- Beam Production and Transport: A beam of ^{14}C ions is produced, accelerated to the desired energy, and transported to the experimental chamber. The beam is focused onto the $(\text{CD}_2)_n$

target.

- Reaction and Detection: The ^{14}C ions interact with the deuterons in the target, producing ^{15}C and a proton. The outgoing protons are detected by the silicon detector array. The position and energy of each detected proton are recorded.
- Data Acquisition: The signals from the detectors are processed by the data acquisition system, which records the energy, time-of-flight, and position information for each event.
- Data Analysis:
 - The energy of the detected protons is used to reconstruct the kinematics of the reaction and identify the final state (ground state or excited states of ^{15}C).
 - The number of protons detected at each angle is normalized to the incident beam intensity and the target thickness to determine the differential cross-section ($d\sigma/d\Omega$).
 - Theoretical models, such as the Distorted Wave Born Approximation (DWBA), are often used to analyze the angular distribution of the protons and extract spectroscopic information about the ^{15}C nucleus.[1]

$^{18}\text{O}(\text{n},\alpha)^{15}\text{C}$ Reaction

Objective: To measure the cross-section of the $^{18}\text{O}(\text{n},\alpha)^{15}\text{C}$ reaction. This is typically done using the neutron activation technique.

Experimental Setup:

- Neutron Source: A source of neutrons with a well-characterized energy spectrum. This can be a nuclear reactor or an accelerator-based neutron source (e.g., from d-T or d-D reactions).
- Target: A sample enriched in ^{18}O , often in the form of ^{18}O -enriched water (H_2^{18}O).
- Gamma-ray Detector: A high-purity germanium (HPGe) detector with high energy resolution to detect the characteristic gamma rays emitted from the decay of ^{15}C .

- Neutron Flux Monitoring: Activation foils with known neutron capture cross-sections (e.g., gold or indium foils) are irradiated simultaneously with the target to determine the neutron flux.[3][4]

Procedure:

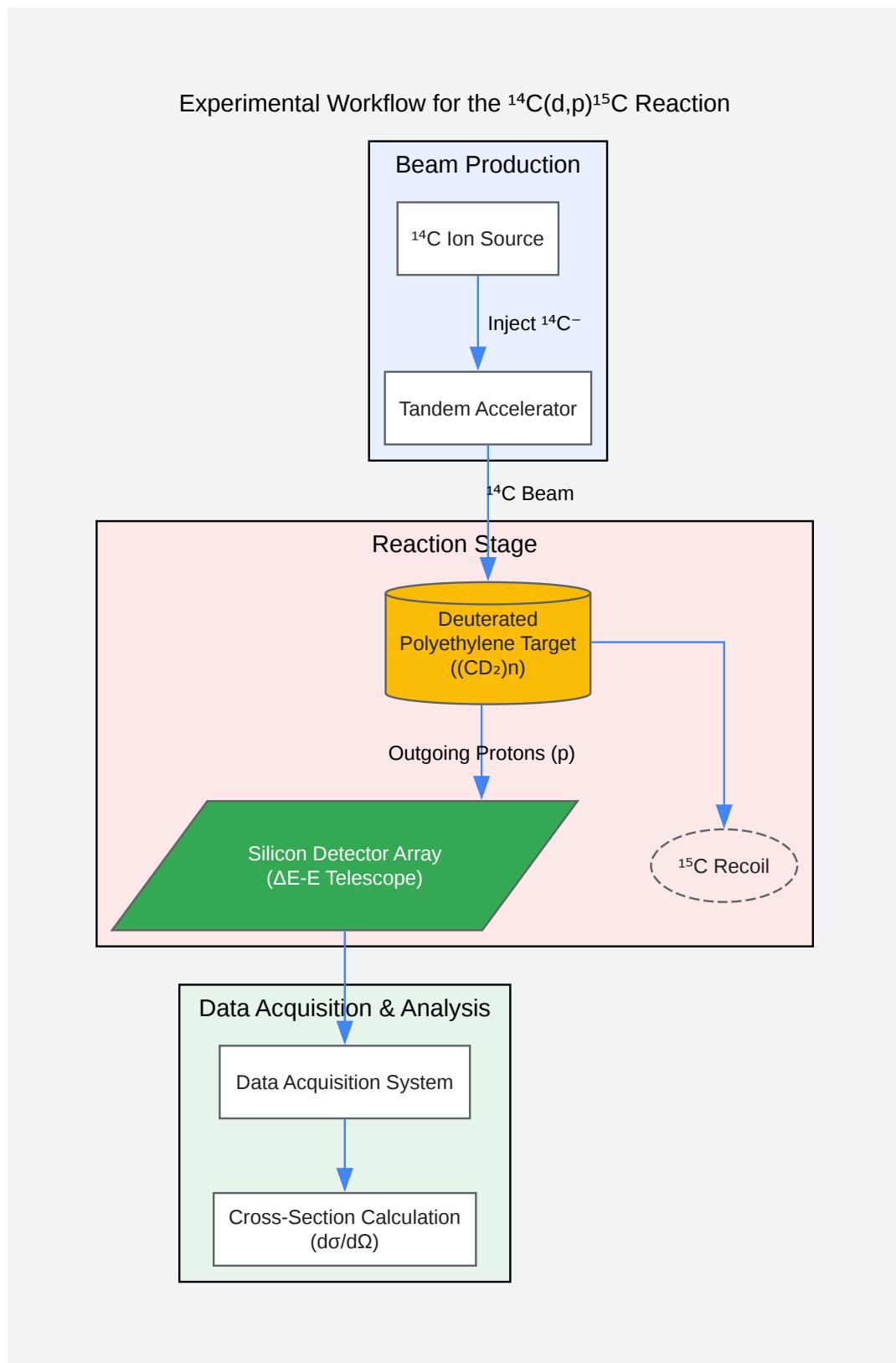
- Sample Preparation and Irradiation: The ^{18}O -enriched sample and the neutron flux monitor foils are placed in a well-defined geometry within the neutron field and irradiated for a specific duration.
- Activity Measurement: After irradiation, the sample is quickly transferred to the HPGe detector. The gamma-ray spectrum from the decay of the produced ^{15}C (and other activated nuclides) is measured over a period of time. The characteristic 5.298 MeV gamma-ray from the decay of ^{15}C is of primary interest. The activity of the monitor foils is also measured.
- Data Analysis:
 - The area of the characteristic gamma-ray peak in the spectrum is used to determine the activity of ^{15}C produced in the sample.
 - The activity of the monitor foils is used to calculate the neutron flux at the sample position.
 - The reaction cross-section is then calculated using the activation equation, which relates the measured activity to the neutron flux, the number of target nuclei, the irradiation time, and the decay constant of ^{15}C .

^{16}C Breakup Reaction

Objective: To measure the one-neutron removal cross-section from a ^{16}C projectile.

Experimental Setup:

- Accelerator and Fragment Separator: A high-energy heavy-ion accelerator is used to produce a primary beam (e.g., ^{18}O or ^{22}Ne). This beam impinges on a production target to produce a variety of fragments, including ^{16}C . A fragment separator is then used to select and purify the ^{16}C beam.[5]

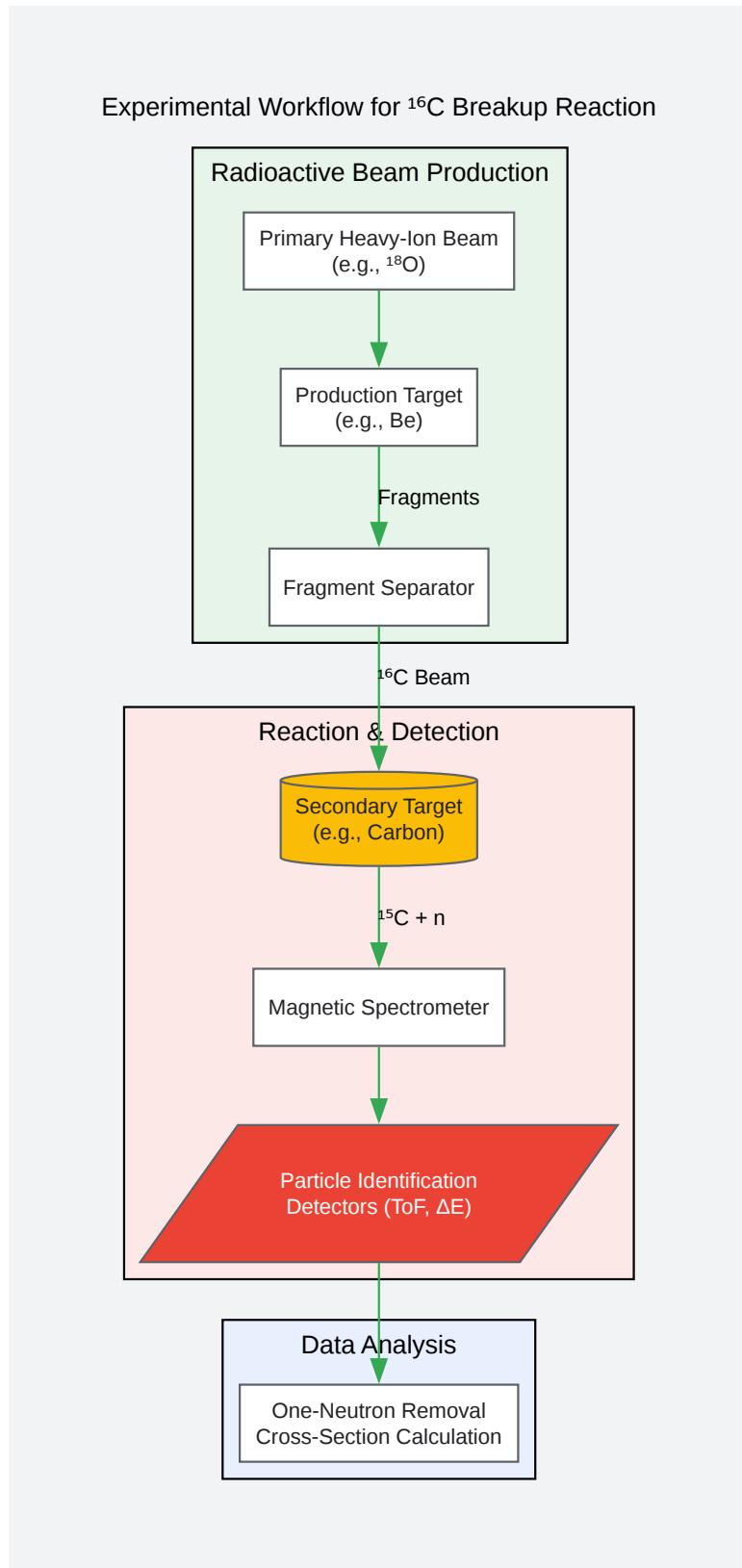

- Secondary Target: A target, typically made of a light material like carbon, is placed in the path of the ^{16}C beam.
- Detector System:
 - Beam tracking detectors (e.g., drift chambers or position-sensitive silicon detectors) are placed before and after the secondary target to identify the incoming ^{16}C and the outgoing fragments.
 - A magnetic spectrometer is used to analyze the momentum of the reaction products.
 - Particle identification detectors (e.g., time-of-flight scintillators and energy loss detectors) are used to identify the reaction fragments, specifically ^{15}C .

Procedure:

- Radioactive Beam Production: A high-energy primary beam is fragmented on a production target. The resulting fragments are separated and identified using a fragment separator to produce a secondary beam of ^{16}C .^[6]
- Reaction: The ^{16}C beam is directed onto the secondary (e.g., carbon) target, where some of the ^{16}C nuclei undergo a one-neutron removal reaction, producing ^{15}C .
- Fragment Identification and Tracking: The reaction products are transported through a magnetic spectrometer. Their trajectory, momentum, energy loss, and time-of-flight are measured by the detector system.
- Data Analysis:
 - The measured parameters are used to unambiguously identify the ^{15}C fragments.
 - The number of ^{15}C fragments is counted and normalized to the number of incident ^{16}C projectiles and the thickness of the secondary target to determine the one-neutron removal cross-section.

Visualizations

The following diagrams illustrate the experimental workflows for the described **Carbon-15** production reactions.


[Click to download full resolution via product page](#)

Caption: Workflow for $^{14}\text{C}(\text{d},\text{p})^{15}\text{C}$ cross-section measurement.

[Click to download full resolution via product page](#)

Caption: Workflow for $^{18}\text{O}(\text{n},\alpha)^{15}\text{C}$ cross-section measurement.

[Click to download full resolution via product page](#)

Caption: Workflow for ¹⁶C breakup cross-section measurement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Neutron activation analysis - Wikipedia [en.wikipedia.org]
- 4. Neutron Activation Analysis | U.S. Geological Survey [usgs.gov]
- 5. researchgate.net [researchgate.net]
- 6. epj-conferences.org [epj-conferences.org]
- To cite this document: BenchChem. [Cross-section measurements for Carbon-15 producing reactions]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1200482#cross-section-measurements-for-carbon-15-producing-reactions>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com